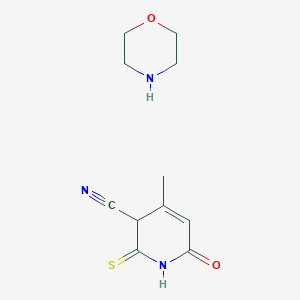
4-甲基-6-氧代-2-硫代-1,6-二氢吡啶-3-碳腈,吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
嘧啶衍生物的合成
该化合物是合成各种嘧啶衍生物的前体。嘧啶碱是核酸的重要组成部分,并表现出广泛的生物活性。修饰的嘧啶核苷已显示出在治疗癌症、结核病和艾滋病毒等疾病方面的潜力 .
抗癌研究
该化合物的结构基序存在于已经过抗癌细胞系测试的分子中。其衍生物可以被设计为靶向癌细胞中的特定途径,为开发新的抗癌药物提供途径 .
抗惊厥活性
6-甲基-2-硫代尿嘧啶的衍生物,可以从该化合物合成,已被用于创建具有抗惊厥活性的S-烷基衍生物。该应用在治疗癫痫和其他癫痫发作疾病的药物开发中具有重要意义 .
有机合成
在有机化学中,该化合物可用于通过与脂肪胺反应来合成乙酰胺。该反应对于创建具有药物化学应用潜力的多种有机化合物具有价值 .
核苷酸合成
该化合物可以诱导肽中形成分子内S-S键,这是合成新核苷酸的关键步骤。该应用对于推动生物化学和分子生物学研究至关重要 .
化学研究
作为一种化学试剂,该化合物可用于研究涉及硫代基团的反应的选择性。了解这些反应可以导致开发化学制造中更高效的合成路线 .
作用机制
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
生化分析
Biochemical Properties
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as human uridine phosphorylase-1 (hUP1), which is involved in the metabolism of uridine . The inhibition of hUP1 by 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine leads to an increase in intracellular uridine levels, affecting various cellular processes. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function.
Cellular Effects
The effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. In non-cancerous cells, 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine can modulate immune responses by influencing the production of cytokines and other signaling molecules.
Molecular Mechanism
At the molecular level, 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with hUP1. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. The sulfanyl group in the compound allows it to form disulfide bonds with cysteine residues in proteins, resulting in structural changes that can either inhibit or activate protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating that its impact on cells is dependent on continuous exposure.
Dosage Effects in Animal Models
The effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to oxidative stress and cellular damage. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biochemical response.
Metabolic Pathways
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, such as uridine and its derivatives.
Transport and Distribution
The transport and distribution of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function. The distribution of the compound is also influenced by its lipophilicity, which allows it to cross cell membranes and reach various subcellular compartments.
Subcellular Localization
The subcellular localization of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is critical for its activity and function. The compound has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to its site of action.
属性
IUPAC Name |
4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKFLGWLLNDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=S)C1C#N.C1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
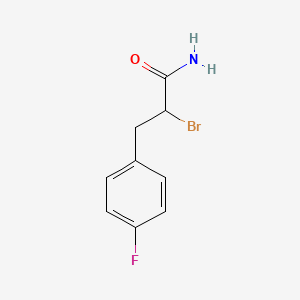
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)
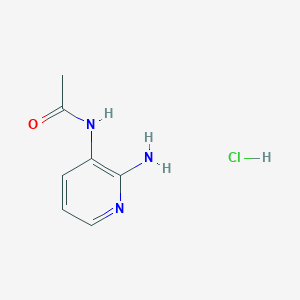
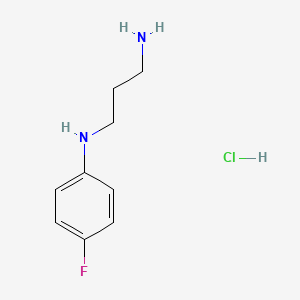

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
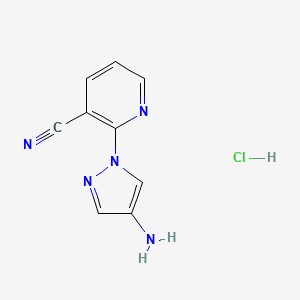
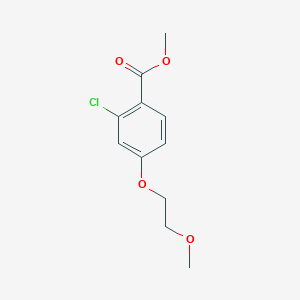
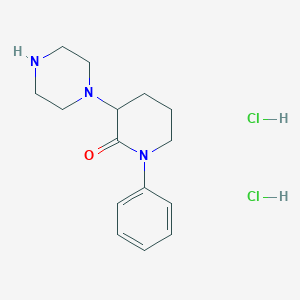
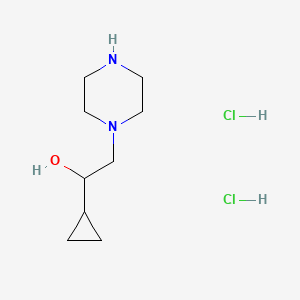
![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)
![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
